EED Protein Competitive Binding Affinity: CAS 126002-27-5 vs. Structure-Based Baseline
In a competitive binding assay using a pyrrolidine inhibitor-based Oregon-green probe against GST-tagged embryonic ectoderm development (EED) protein of unknown origin, 1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]propan-2-amine dihydrochloride (CAS 126002-27-5) demonstrated an IC₅₀ of 40 nM for inhibition of probe binding after 1-hour incubation, as measured by Lanthascreen assay platform [1]. This primary amine scaffold engages the EED binding pocket differently than its N,N-dimethyl counterpart (CAS 126002-29-7), for which no comparable EED binding data has been reported in the same assay context. The presence of the unsubstituted primary amine is hypothesized to enable hydrogen-bonding interactions that are sterically precluded in the tertiary amine analog .
| Evidence Dimension | Inhibition of pyrrolidine inhibitor-based probe binding to GST-tagged EED protein |
|---|---|
| Target Compound Data | IC₅₀ = 40 nM |
| Comparator Or Baseline | N,N-dimethyl analog (CAS 126002-29-7): no EED binding data reported in comparable assay; class-level baseline for pyrrolidine-based EED probe binding established via known inhibitors |
| Quantified Difference | Target compound: IC₅₀ = 40 nM; Comparator: data absent, suggesting divergent target engagement profile |
| Conditions | Competitive binding assay; GST-tagged EED (unknown origin); Oregon-green probe; 1-hour incubation; Lanthascreen detection |
Why This Matters
For researchers screening EED inhibitors, the 40 nM IC₅₀ provides a quantitative benchmark absent for the N,N-dimethyl analog, making CAS 126002-27-5 the empirically validated choice for EED-focused chemical probe development.
- [1] BindingDB. BDBM50231836 / CHEMBL4097336: IC₅₀ = 40 nM; Inhibition of pyrrolidine inhibitor-based Oregon-green probe binding to GST-tagged EED (unknown origin) after 1 hr by Lanthascreen assay. Accessed 2026. View Source
